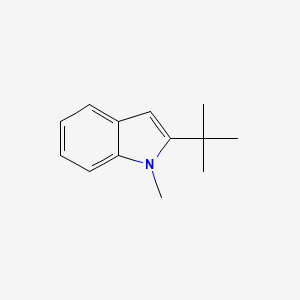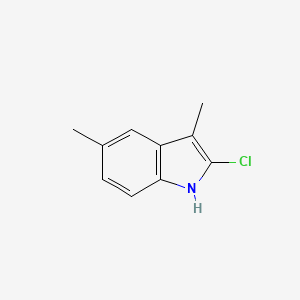![molecular formula C7H6ClN3O B11909902 (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The presence of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate is then reacted with a suitable formamide or amidine to form the pyrazolo[1,5-a]pyrimidine core.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 2-position via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring, using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under microwave irradiation.
Major Products
Oxidation: (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)formaldehyde or (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carboxylic acid.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical applications.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine atom and hydroxymethyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-2-methanol: Lacks the chlorine atom at the 5-position.
5-Bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol: Contains a bromine atom instead of chlorine.
(5-Methylpyrazolo[1,5-a]pyrimidin-2-yl)methanol: Contains a methyl group instead of chlorine.
Uniqueness
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can be exploited for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
(5-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(9-6)3-5(4-12)10-11/h1-3,12H,4H2 |
Clave InChI |
UOVMLBHFUADOBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC(=N2)CO)N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)



![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)


![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)
